4-Fluoro-2-iodophenylacetic acid
Description
4-Fluoro-2-iodophenylacetic acid is a halogenated phenylacetic acid derivative characterized by a fluorine atom at the 4-position and an iodine atom at the 2-position of the benzene ring, attached to an acetic acid moiety. This compound is of significant interest in organic synthesis and pharmaceutical development due to the electronic and steric effects imparted by its substituents.
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-(4-fluoro-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6FIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) |
InChI Key |
KUORKOPHMADFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following compounds are compared based on substituent positions, physicochemical properties, and applications:
2,3-Difluoro-4-iodophenylacetic Acid (CAS: 887586-60-9)
- Structure : Differs in fluorine substitution (2,3-diF vs. 4-F) and iodine position (4-I vs. 2-I).
- Properties :
- Applications : Used in medicinal chemistry for its halogen-directed reactivity.
2-(4-Fluorophenyl)-2-oxoacetic Acid (CAS: 2251-76-5)
- Structure : Features a ketone group (C=O) instead of the acetic acid’s CH₂ group.
- Properties: Molecular weight: 168.12 g/mol Solubility: Limited data, but the ketone group likely reduces hydrophilicity compared to the carboxylic acid .
- Applications : Research applications in synthesizing heterocycles via condensation reactions.
2-(3-Fluoro-4-iodophenyl)acetic Acid (CAS: 1261874-58-1)
- Structure : Fluorine at 3-position and iodine at 4-position.
- Properties :
- Applications : Intermediate in radiopharmaceuticals due to iodine’s isotopic versatility.
2-Fluoro-α-methyl-[1,1'-biphenyl]-4-acetic Acid (Proprietary Name: Froben)
- Structure : Biphenyl core with fluorine and methyl groups.
- Properties: Clinical use: Nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes .
- Key Difference: The biphenyl system enhances binding affinity compared to monosubstituted phenylacetic acids.
Physicochemical Properties Table
*Estimated based on similar compounds. †Predicted based on halogen substituent effects.
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